Product packaging for (R)-(-)-2-Octanol(Cat. No.:CAS No. 5978-70-1)

(R)-(-)-2-Octanol

Cat. No.: B1198660
CAS No.: 5978-70-1
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-MRVPVSSYSA-N
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Description

Significance of Chiral Secondary Alcohols in Chemical Science

Chirality, a fundamental property in chemistry, describes molecules that are non-superimposable on their mirror images, akin to left and right hands. This "handedness" is crucial because the spatial arrangement of atoms within a molecule can profoundly influence its chemical and biological behavior. libretexts.orgstudysmarter.co.uk In the realm of organic chemistry, the concepts of stereoisomerism and chirality are paramount for understanding the formation and structures of numerous organic compounds. libretexts.org

Chiral secondary alcohols, characterized by a carbon atom bonded to an -OH group, a hydrogen atom, and two different alkyl or aryl groups, are particularly significant. fiveable.me Their importance stems from the fact that in many applications, only one enantiomer (mirror-image form) of a chiral compound possesses the desired activity, while the other may be inactive, less effective, or even detrimental. researchgate.netlongdom.org This is especially critical in the pharmaceutical, agrochemical, and fine chemical industries, where the stereochemistry of a molecule can dictate its efficacy, safety, and specificity in biological systems. fiveable.melongdom.orgontosight.ainih.gov For instance, in drug development, understanding the chirality of active pharmaceutical ingredients is essential to ensure therapeutic effects are achieved while minimizing potential side effects associated with inactive enantiomers. longdom.org Chiral alcohols serve as valuable building blocks in asymmetric synthesis, enabling the preparation of more complex chiral molecules with precise stereochemistry. fiveable.mesigmaaldrich.com

Overview of (R)-(-)-2-Octanol as a Model Chiral Compound

This compound, also known as (R)-octan-2-ol, is a colorless liquid and a stereoisomer of 2-octanol (B43104). ontosight.aithegoodscentscompany.com Its molecular formula is C8H18O, and its molecular weight is 130.23 g/mol . ontosight.aisigmaaldrich.com The "(2R)" configuration denotes the specific spatial arrangement of atoms around the second carbon atom in the octanol (B41247) chain, which is critical for its interactions and properties. ontosight.ai

Due to its relatively simple structure and well-characterized properties, this compound frequently serves as a model chiral compound in academic research. It is widely employed in studies related to stereoselective synthesis, mechanistic investigations, and the development of analytical methods for chiral discrimination. thegoodscentscompany.comtcichemicals.comsigmaaldrich.com For example, it has been utilized in the synthesis of various chiral liquid crystals through reaction steps like Mitsunobu reactions and C-C cross-coupling reactions. mdpi.comresearchgate.net Researchers have also explored its use in the resolution of racemic mixtures, including those obtained from (R,S)-2-octanol, using techniques like chiral liquid chromatography. researchgate.netpreprints.orgmdpi.com Its role extends to being a chiral derivatizing agent, where it is used to convert enantiomers into diastereomers for easier separation and analysis. sigmaaldrich.com Furthermore, novel enzymes, such as (R)-2-octanol dehydrogenase from Pichia finlandica, have been discovered and characterized based on their enantioselective activity towards 2-octanol, highlighting its utility in biocatalysis research for producing optically active compounds. thegoodscentscompany.comnih.govmdpi.com

Here are some key physical properties of this compound often cited in academic research:

PropertyValueReference
AppearanceColorless to pale yellow clear liquid thegoodscentscompany.comtcichemicals.com
Molecular FormulaC8H18O ontosight.aisigmaaldrich.com
Molecular Weight130.23 g/mol ontosight.aisigmaaldrich.com
Boiling Point175-178 °C thegoodscentscompany.comsigmaaldrich.comtcichemicals.com
Density (at 20 °C)0.820-0.828 g/mL ontosight.aisigmaaldrich.comtcichemicals.com
Specific Gravity (at 25 °C)0.83800 thegoodscentscompany.com
Refractive Index (n20/D)1.426 sigmaaldrich.comtcichemicals.comsynthesiswithcatalysts.com
Optical Activity [α]17/D-9.5° (neat) sigmaaldrich.comsigmaaldrich.com
Flash Point71-76 °C thegoodscentscompany.comsigmaaldrich.comtcichemicals.com
SolubilitySlightly soluble in water; more soluble in organic solvents like ethanol (B145695) and ether ontosight.ai

Scope and Objectives of the Research Outline

This article aims to provide a focused overview of this compound within the context of academic chemical research. The objective is to highlight its significance as a chiral secondary alcohol and its specific utility as a model compound in various research endeavors. The subsequent sections, if expanded, would delve into detailed research findings concerning its synthesis, stereoselective reactions, and analytical applications, emphasizing its role in advancing the understanding and control of molecular chirality in chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1198660 (R)-(-)-2-Octanol CAS No. 5978-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-octan-2-ol
Source PubChem
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJWFXCIHNDVPSH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80884209
Record name 2-Octanol, (2R)-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name (2R)-2-Octanol
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Vapor Pressure

0.19 [mmHg]
Record name (2R)-2-Octanol
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CAS No.

5978-70-1
Record name (R)-2-Octanol
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name L-octan-2-ol
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Record name 2-OCTANOL, (2R)-
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Ii. Stereochemical Principles and Characterization of R 2 Octanol

Fundamental Concepts of Chirality and Enantiomerism in 2-Octanol (B43104)

Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images. Such molecules possess a chiral center, typically a carbon atom bonded to four distinct substituents diva-portal.org. In the case of 2-Octanol, the second carbon atom in its chain acts as a chiral center, rendering the molecule chiral.

Molecules that are non-superimposable mirror images of each other are known as enantiomers masterorganicchemistry.com. For 2-Octanol, two such enantiomers exist: (R)-(-)-2-Octanol and its mirror image, (S)-(+)-2-Octanol kyushu-univ.jp. While enantiomers share identical physical properties in a non-chiral environment, their lack of symmetry imparts unique characteristics, particularly in biological systems diva-portal.org.

Absolute Configuration: R/S Nomenclature

The absolute configuration of a chiral center is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) rules, commonly referred to as R/S nomenclature masterorganicchemistry.comlibretexts.orgwikipedia.org. This system systematically prioritizes the four substituents attached to the chiral carbon based on their atomic number, with higher atomic numbers receiving higher priority masterorganicchemistry.comlibretexts.org.

Once priorities (1 being the highest and 4 the lowest) are assigned, the molecule is oriented such that the lowest priority substituent (4) points away from the observer. A curved arrow is then drawn from the highest priority substituent (1) to the second (2) and then to the third (3) priority substituents. If this path traces a clockwise direction, the configuration at that stereocenter is designated as (R) (from Latin "Rectus" for right). Conversely, if the path traces a counter-clockwise direction, the configuration is designated as (S) (from Latin "Sinister" for left) masterorganicchemistry.comlibretexts.org.

For this compound, its absolute configuration is systematically named as (2R)-octan-2-ol, indicating the R-configuration at the second carbon atom fishersci.cathermofisher.comsynhet.com.

Optical Activity and Specific Rotation of this compound

Optical activity is a characteristic property of chiral substances, referring to their ability to rotate the plane of plane-polarized light diva-portal.orgwikipedia.org. Enantiomers of a chiral molecule rotate plane-polarized light by an equal magnitude but in opposite directions masterorganicchemistry.com.

The specific rotation, denoted as [α]TD, is a standardized measure of a chiral compound's optical activity, typically measured at a specific temperature (T) and wavelength (D for sodium D-line). For this compound, the specific rotation has been reported with values ranging from -8.0° to -10.6° (neat or in ethanol) thermofisher.comsigmaaldrich.comchemimpex.comavantorsciences.comsynthesiswithcatalysts.comvwr.comvwr.comthermofisher.com. It is crucial to note that there is no direct correlation between the sign of optical rotation (dextrorotatory (+) or levorotatory (-)) and the R/S absolute configuration masterorganicchemistry.comlibretexts.org.

Table 1: Reported Specific Rotation Values for this compound

Temperature (°C)WavelengthSpecific Rotation ([α])SolventReference
17D-9.5°Neat sigmaaldrich.comsynthesiswithcatalysts.com
20D-10 ± 2°Neat chemimpex.com
20D-8.0 to -10.0°Neat avantorsciences.com
20D-9°Neat vwr.com
Not specifiedD-10.6 ± 0.5°C=1 in ethanol (B145695) thermofisher.comthermofisher.com
Not specifiedD-10°C=1 in ethanol vwr.com

Stereochemical Analysis Methodologies for 2-Octanol and its Derivatives

The accurate determination of enantiomeric excess (ee) is paramount for chiral compounds, particularly in the pharmaceutical industry, where enantiomeric purity directly impacts drug efficacy and safety americanlaboratory.comnih.gov. Common analytical techniques for ee determination include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with capillary electrophoresis (CE) americanlaboratory.comnih.gov.

Chiral Chromatography Techniques for Enantiomeric Excess (ee) Determination

Chiral chromatography techniques are designed to separate enantiomers based on their differential interactions with a chiral stationary phase. This separation relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector in the stationary phase diva-portal.orggcms.cz.

Conventional gas chromatography with achiral stationary phases is unable to separate enantiomers because they possess identical vapor pressures and boiling points gcms.czunito.it. However, the advent of chiral stationary phases (CSPs), particularly those incorporating derivatized cyclodextrins, has revolutionized the direct enantiomeric separation of volatile compounds via GC gcms.czunito.itgcms.cz.

For the analysis of chiral alcohols like 2-octanol, derivatization into more volatile esters, such as acetates or trifluoroacetates, can significantly enhance enantiomeric separation and improve volatility in GC nih.govscience.gov. Research has shown that acetylation of 2-octanol derivatives can lead to an increased separation factor (α), improving the resolution of the enantiomers nih.gov. For instance, acetylation of 2-octanol derivatives resulted in a separation factor of 1.50, compared to 1.02 for the free alcohols nih.gov. These methods provide a straightforward and efficient approach for analyzing the enantiomeric composition of chiral alcohols using chiral-phase GC nih.gov.

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of chiral compounds, especially in the context of drug analysis nih.gov. Chiral HPLC employs chiral stationary phases that selectively interact with one enantiomer over the other, leading to their separation.

In some cases, chiral derivatization is employed in HPLC. This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. Diastereomers, unlike enantiomers, possess different physical and chemical properties, including different retention times on an achiral stationary phase, thus allowing for their separation and subsequent determination of enantiomeric excess americanlaboratory.comscience.govgoogle.comnih.gov. Interestingly, this compound itself can serve as a chiral derivatizing agent, facilitating the conversion of other enantiomers into diastereoisomers for analytical purposes sigmaaldrich.com. This approach has been utilized for the separation and absolute configuration determination of various compounds nih.gov.

Spectroscopic Methods for Stereochemical AssignmentSpectroscopic methods play a crucial role in determining the absolute configuration and enantiomeric purity of chiral compounds like this compound. These techniques leverage the interaction of light or magnetic fields with the unique three-dimensional arrangement of atoms in chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral EnvironmentsNuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical assignment, particularly when conducted in chiral environments. This approach relies on the principle that the magnetic nonequivalence of enantiomers can be induced by interactions with a chiral auxiliary, leading to distinct NMR signals for each enantiomernih.gov. For secondary alcohols like 2-octanol, this often involves the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs)nih.gov.

When a chiral compound is placed in a chiral environment, whether through a CSA or by forming a covalent bond with a CDA, diastereomeric interactions occur nih.gov. These diastereomeric complexes or derivatives are no longer enantiomers; they are diastereomers, which possess different physical and spectroscopic properties, including distinct chemical shifts in their NMR spectra nih.govnih.gov. The differences in chemical shifts (Δδ) for specific protons or nuclei (e.g., ¹H, ¹⁹F) in the NMR spectrum can then be correlated with the absolute configuration of the chiral center nih.govtcichemicals.comnih.gov.

For instance, chiral solvating agents, such as certain optically active amines or chiral aluminum solvating agents (CASAs), can induce nonequivalent NMR spectra for enantiomers of secondary alcohols through non-covalent interactions rsc.orgresearchgate.net. However, the effectiveness of CSAs can sometimes require specific conditions, such as low temperatures, to observe clear peak separation rsc.org.

Chiral derivatizing agents, on the other hand, form covalent bonds with the chiral alcohol, creating stable diastereomeric esters or amides nih.govfishersci.ca. This approach is often preferred due to the greater and more predictable chemical shift differences observed. The most widely used CDA for secondary alcohols is Mosher's acid, also known as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) tcichemicals.comwikipedia.orgsci-hub.sefishersci.pt. The formation of Mosher esters from a chiral alcohol and both the (R)- and (S)-enantiomers of MTPA allows for the determination of absolute configuration based on the chemical shift differences (Δδ) of the protons adjacent to the chiral center tcichemicals.com. Protons that are shielded by the anisotropic effect of the phenyl group in the MTPA moiety will shift upfield, while those deshielded will shift downfield nih.gov. By analyzing these Δδ values, the absolute configuration can be reliably assigned tcichemicals.comnih.gov.

While general principles apply to secondary alcohols, specific data for this compound using NMR in chiral environments would involve analyzing the chemical shifts of its protons after derivatization with a known chiral agent, such as (R)- or (S)-MTPA. The relative shielding or deshielding of the methyl group at C2 and the adjacent methylene (B1212753) protons in the octyl chain would provide diagnostic information for assigning the (R)-configuration.

Circular Dichroism (CD) SpectroscopyCircular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration and conformational properties of chiral molecules, particularly those with chromophores that absorb in the ultraviolet-visible regionmtoz-biolabs.compsu.edufrontiersin.org. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral samplemtoz-biolabs.com. The resulting CD spectrum, characterized by Cotton effects (bands of positive or negative ellipticity at specific wavelengths), can be directly correlated with the absolute configuration of the moleculemtoz-biolabs.compsu.edursc.org.

For secondary alcohols like this compound, which typically lack strong intrinsic chromophores in the easily accessible UV region, direct CD analysis can be challenging acs.org. In such cases, derivatization with a suitable chromophoric chiral auxiliary is often employed to induce a measurable CD signal acs.org. This strategy, known as exciton-coupled circular dichroism (ECCD), involves covalently attaching a chromophore to the chiral alcohol. The interaction between the induced dipole moments of the chromophore and the chiral center generates a characteristic exciton (B1674681) couplet in the CD spectrum, the sign of which can be related to the absolute configuration acs.org.

Alternatively, in situ complexation with certain transition metal reagents can induce CD signals in secondary alcohols. For example, dirhodium reagents like Rh₂(OCOCF₃)₄ have been shown to form complexes with chiral secondary and tertiary alcohols, exhibiting characteristic Cotton effects in their CD spectra bvsalud.org. The sign of the E band, typically appearing around 350 nm, can be used to correlate with the stereochemistry based on empirical rules, such as the bulkiness rule bvsalud.org. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are increasingly used in conjunction with experimental CD data to predict and confirm absolute configurations by simulating CD spectra frontiersin.orgresearchgate.net.

While specific CD data for this compound is not widely detailed in general literature without derivatization, the principles outlined above apply. If this compound were derivatized with a chromophoric agent or complexed with a suitable metal, the resulting CD spectrum would exhibit Cotton effects whose signs and magnitudes would be indicative of its (R)-configuration.

Derivatization Strategies for Stereochemical ElucidationDerivatization strategies are indispensable for the stereochemical elucidation of chiral compounds, especially those that are not amenable to direct spectroscopic analysis due to the absence of suitable chromophores or insufficient NMR signal differentiationnih.govnih.gov. The core principle involves reacting the chiral analyte with an enantiomerically pure chiral reagent to form diastereomeric derivativesnih.govtcichemicals.com. Since diastereomers have different physical and chemical properties, they can be separated and analyzed by various analytical techniques, most commonly NMR spectroscopy, but also gas chromatography (GC) or high-performance liquid chromatography (HPLC)tcichemicals.comwdh.ac.idopen.ac.ukmdpi.com.

For secondary alcohols like this compound, common chiral derivatizing agents (CDAs) include:

Mosher's Acid (MTPA): α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) is one of the most widely used CDAs wikipedia.orgsci-hub.sefishersci.pt. Both (R)- and (S)-enantiomers of MTPA are commercially available fishersci.cawikipedia.orgfishersci.ptfishersci.cafishersci.ca. The alcohol of unknown stereochemistry is reacted with both enantiomers of MTPA to form a pair of diastereomeric esters. The ¹H NMR spectra of these esters are then compared. The chemical shift differences (Δδ) of the protons in the alcohol moiety, particularly those near the chiral center, are diagnostic. According to Mosher's method, the absolute configuration can be assigned by placing the molecule in a specific conformation and observing the shielding or deshielding effects induced by the phenyl and trifluoromethyl groups of the MTPA moiety nih.gov. Protons on one side of the chiral center will be shielded (upfield shift), while those on the other side will be deshielded (downfield shift) nih.gov. This method is robust and widely applied for secondary alcohols .

Other Chiral Carboxylic Acids: Besides MTPA, other chiral carboxylic acids like methoxyphenylacetic acid (MPA) or 9-anthrylmethoxyacetic acid (9-AMA) have been used as CDAs, although some may present challenges such as low reactivity or small Δδ values tcichemicals.comnih.govsci-hub.se. The general principle remains the same: formation of diastereomeric esters and analysis of their NMR spectra.

Chiral Isocyanates: While less common for routine absolute configuration assignment of simple secondary alcohols compared to Mosher's method, chiral isocyanates can react with alcohols to form diastereomeric carbamates, which can then be analyzed by NMR or chromatographic methods.

Chiral Chlorosilanes: Research has also explored the use of chiral chlorosilanes to derivatize nucleophilic analytes, including chiral alcohols like 2-octanol, to form silyl (B83357) ethers. The diastereomeric products can then be analyzed by NMR or GC/HPLC for stereochemical elucidation open.ac.uk.

The derivatization process must ensure that no racemization of the analyte occurs during the reaction and that the derivatizing agent is enantiomerically pure to accurately reflect the original enantiomeric ratio wdh.ac.id. Once the diastereomers are formed, their separation and analysis, typically by NMR, allow for the determination of the absolute configuration of the original chiral alcohol tcichemicals.com. This strategy provides a reliable means to overcome the limitations of direct spectroscopic analysis for many chiral compounds.

Iii. Advanced Synthesis and Enantioselective Production of R 2 Octanol

Enzymatic and Biocatalytic Approaches for (R)-(-)-2-Octanol Synthesis

Lipase-Catalyzed Kinetic Resolution of (±)-2-Octanol

Solvent Systems and Water Activity in Enzymatic Reactions
Immobilized Enzyme Systems for Enhanced Performance

Enzyme immobilization is a widely adopted strategy to overcome limitations associated with free enzymes, such as high cost, low stability, and difficulty in separation and reuse. nih.govcas.cnrsc.orgscielo.brmdpi.comconicet.gov.arwho.int Immobilization enhances operational stability, reusability, and often catalytic efficiency, making enzymatic processes more economically viable for industrial applications. rsc.orgscielo.brmdpi.comwho.int

The immobilization of lipases on magnetic nanoparticles, particularly magnetite (Fe₃O₄), offers significant advantages due to their facile separation from reaction mixtures using an external magnetic field. biofueljournal.com Studies have demonstrated the successful application of magnetite-immobilized lipases in the kinetic resolution of (R,S)-2-octanol and similar chiral alcohols. For instance, lipase (B570770) QLM from Alcaligenes sp., when immobilized on core-shell structured polydopamine-coated Fe₃O₄ nanoparticles, exhibited favorable catalytic activity and stability in the kinetic resolution of (R,S)-2-octanol. mdpi.com This immobilized enzyme showed satisfactory enantioselectivity, with an enantiomeric ratio (E) of 8–15, and maintained recyclability over 10 reaction cycles. mdpi.com

Another notable approach involved the encapsulation of Candida rugosa lipase within calixarene-grafted magnetite nanoparticles via the sol-gel method. rsc.orgresearchgate.net This method significantly improved the activity and enantioselectivity of the lipase in the hydrolysis of racemic naproxen (B1676952) methyl ester, with E values increasing from 137 for the free enzyme to 371 for the encapsulated lipase with calix nih.govarene valeric acid and iron oxide nanoparticles. rsc.orgresearchgate.net Furthermore, these immobilized lipases demonstrated excellent reusability, retaining over 86% of their initial activities after 5 repeated uses. rsc.orgresearchgate.net Pseudomonas fluorescens lipase has also been successfully immobilized onto magnetic nanoparticles for the resolution of 2-octanol (B43104), further highlighting the versatility of this immobilization technique. who.int

While enzyme immobilization in general, and lipase immobilization specifically, is a well-established technique, detailed research findings focusing solely on the polyacrylamide gel (PAG) immobilization of lipases for the enantioselective production of this compound were not specifically identified within the scope of the provided search results.

Enhancing the reusability and stability of lipases is paramount for their industrial application. Various immobilization strategies contribute to these improvements:

Modified Molecular Sieves: Lipase from Penicillium expansum PED-03 (PEL) immobilized onto modified ultrastable-Y (USY) molecular sieve demonstrated significantly enhanced stability against thermal inactivation and exhibited activity over a wider pH range. nih.gov This immobilized PEL achieved a conversion rate of 48.84% for (R,S)-2-octanol resolution with excellent enantioselectivity (average E value >460 over eight batches), showcasing its potential for producing optically pure (R,S)-2-octanol. nih.gov

Lignin-Enhanced Graphene Aerogels: The use of lignin-enhanced graphene aerogel (LGA) as a carrier for Pseudomonas fluorescens lipase (PSL) has been shown to improve both the structural stability of the aerogels and the catalytic efficiency and stability of the immobilized enzyme. acs.org In the resolution of (R,S)-2-octanol, LGA-PSL exhibited high catalytic performance and could be reused four times without significant loss of activity. acs.org

Sol-Gel Entrapment: Sol-gel entrapped lipases, such as Candida antarctica lipase B (CALB), have demonstrated excellent reuse efficiency. For instance, CALB immobilized via sol-gel entrapment maintained its catalytic activity unaltered during 15 reuses in the acylation reaction of 2-octanol at 60 °C in n-hexane. rsc.orgmdpi.com This method provides highly efficient solid-phase biocatalysts suitable for prolonged exploitation. rsc.org

Nanowire Encapsulation: Immobilization of Candida rugosa lipase in ZnO nanowires introduced into macroporous SiO₂ allowed for 15 reuses without significant activity loss, yielding (R)-2-Octanol acetate (B1210297) with a 49.1% conversion and over 99% enantiomeric excess of product (eeₚ). scielo.br

Integrated Strategies: An integrated approach combining interfacial activation, bioimprinting, and immobilization on hydrophobic carriers has been developed to enhance the catalytic performance of Yarrowia Lipolytica Lipase (YYL) for the resolution of (R,S)-2-octanol. cas.cn This strategy improved YYL's activity, enantioselectivity, substrate-to-enzyme ratio, acetaldehyde (B116499) tolerance, and operational stability. cas.cn

The following table summarizes key performance metrics of various immobilized lipase systems for this compound resolution or related chiral alcohol resolutions:

Immobilization Method / Enzyme SourceSubstrate / ReactionKey Performance MetricValueReusabilityCitation
Modified USY Molecular Sieve / Penicillium expansum Lipase (PEL)(R,S)-2-Octanol resolutionAverage E value>4608 batches nih.gov
Conversion Rate48.84%
Polydopamine-coated Fe₃O₄ Nanoparticles / Lipase QLM(R,S)-2-Octanol resolutionEnantiomeric Ratio (E)8–1510 cycles mdpi.com
Calixarene-grafted Magnetite Nanoparticles / Candida rugosa LipaseRacemic naproxen methyl ester hydrolysisE value (improved)371>86% after 5 uses rsc.orgresearchgate.net
Lignin-Enhanced Graphene Aerogel (LGA) / Pseudomonas fluorescens Lipase (PSL)(R,S)-2-Octanol resolutionCatalytic PerformanceHigh4 reuses acs.org
Sol-Gel Entrapment / Candida antarctica Lipase B (CALB)2-Octanol acylationCatalytic ActivityUnaltered15 reuses rsc.orgmdpi.com
ZnO Nanowires in Macroporous SiO₂ / Candida rugosa Lipase(R)-2-Octanol acetate synthesisConversion49.1%15 reuses scielo.br
eeₚ>99%
Polyacrylamide Gel (PAG) Immobilization
Kinetic Modeling of Lipase-Catalyzed Resolutions

Kinetic modeling is essential for understanding the underlying mechanisms of enzymatic reactions and for optimizing process parameters in the enantioselective production of this compound.

Lipase-catalyzed reactions, particularly the kinetic resolution of (±)-2-octanol using acyl donors like vinyl acetate, often follow a ternary complex mechanism, specifically an ordered bi-bi mechanism. scirp.orgresearchgate.net In this mechanism, both substrates bind simultaneously to the enzyme before catalysis. acs.org Research has indicated that in the acylation of 2-octanol with vinyl acetate catalyzed by Novozyme 435, this mechanism is coupled with inhibition by 2-octanol itself. scirp.orgresearchgate.net This means that at higher concentrations, 2-octanol can act as a dead-end inhibitor, reducing the initial reaction rate. researchgate.net

Alternatively, the Ping-Pong Bi-Bi mechanism is also a widely accepted and general description for lipase-catalyzed reactions involving multiple substrates and products. acs.orgnih.gov In this mechanism, the enzyme undergoes an acylated intermediate state, where one substrate binds and a product is released before the second substrate binds and the second product is released, regenerating the enzyme. Studies on Pseudomonas cepacia lipase in esterification reactions have shown that the reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. nih.gov For the acyl transfer reactions catalyzed by Candida antarctica lipase B, deacylation has been identified as the rate-determining step when (R)-2-octanol is the acyl acceptor. nih.gov

Response Surface Methodology (RSM) combined with Central Composite Rotatable Design (CCRD) is a powerful statistical and mathematical technique widely employed for optimizing complex enzymatic processes, including the lipase-catalyzed kinetic resolution of (±)-2-octanol. scirp.orgsemanticscholar.orgresearchgate.net This methodology allows for the evaluation of the interactive effects of multiple process parameters on key response variables such as conversion, enantiomeric excess (ee), enantioselectivity (E), and initial reaction rate. scirp.orgsemanticscholar.orgresearchgate.net

Using RSM and CCRD, researchers can systematically study the influence of factors like agitation speed, enzyme loading, temperature, and acyl donor/alcohol molar ratio. scirp.orgresearchgate.net This approach is more efficient than one-factor-at-a-time methods, as it reveals interactions between variables and helps identify optimal conditions more accurately, leading to improved yields and efficiency. acs.orgresearchgate.net For instance, in the optimization of lipase-catalyzed synthesis of various esters, RSM and CCRD have been successfully applied to develop predictive models that closely match experimental results, thereby saving significant experimental work, time, and cost during process development. acs.orgplos.orgnih.govdss.go.thtandfonline.comresearchgate.net

The following table illustrates typical parameters optimized using RSM and CCRD in lipase-catalyzed resolutions:

ParameterRange/ConsiderationImpact on ReactionCitation
Speed of AgitationVariedConversion, ee, E, initial rate scirp.orgresearchgate.net
Enzyme LoadingVariedConversion, ee, E, initial rate scirp.orgresearchgate.net
TemperatureVariedConversion, ee, E, initial rate; enzyme stability scirp.orgresearchgate.net
Acyl Donor/Alcohol Molar RatioVariedConversion, ee, E, initial rate scirp.orgresearchgate.net
Reaction TimeVariedConversion, yield acs.orgnih.govdss.go.thresearchgate.net
Substrate ConcentrationVariedInitial rate, inhibition researchgate.net

Asymmetric Reduction of 2-Octanone (B155638) to this compound

Alcohol Dehydrogenases (ADH) in Enantioselective Reduction
Novel (R)-2-Octanol Dehydrogenases from Pichia finlandica

Chemoenzymatic and Asymmetric Synthetic Pathways to this compound

The production of enantiomerically pure this compound necessitates methodologies that can precisely control the formation of the stereocenter at the C2 position. Chemoenzymatic and asymmetric synthetic approaches offer powerful tools for achieving this selectivity.

Chiral auxiliaries are stereogenic groups or units that are temporarily incorporated into an organic compound to exert control over the stereochemical outcome of a subsequent reaction. fishersci.canih.govlabsolu.caamericanelements.com Once their directing role is complete, these auxiliaries can typically be removed and often recycled, making them an efficient strategy in asymmetric synthesis. labsolu.caamericanelements.com Their primary function is to convert enantiotopic faces or groups in a prochiral substrate into diastereotopic ones, thereby enabling diastereoselective transformations that lead to a preferential formation of one enantiomer. fishersci.caamericanelements.comwikidata.org

A variety of chiral auxiliaries have been developed and widely employed in various asymmetric reactions. Prominent examples include Evans's oxazolidinones, 8-phenylmenthol, 1,1'-Binaphthyl-2,2'-diol (BINOL), trans-2-phenylcyclohexanol, camphorsultam, pseudoephedrine, and tert-butanesulfinamide. labsolu.caamericanelements.comthegoodscentscompany.com These auxiliaries have been successfully applied in reactions such as aldol (B89426) additions and Diels-Alder cycloadditions, demonstrating their utility in constructing complex chiral molecules with high stereocontrol. fishersci.caamericanelements.comamericanelements.comfishersci.ca

However, direct, high-enantioselectivity applications specifically for the synthesis of this compound from achiral precursors via auxiliary-controlled methods are not extensively documented with consistently high efficiency. For instance, the reduction of 2-octanone using chiral BINAL-H reagents, which function as chiral reducing agents, yielded (S)-2-octanol with a modest enantiomeric excess (ee) of only 24%. wikipedia.org This highlights that while chiral auxiliaries are powerful, their effectiveness can be substrate-dependent, and for certain dialkyl ketones like 2-octanone, other asymmetric methodologies may offer superior enantiocontrol.

Asymmetric hydrogenation of ketones stands as one of the most efficient and atom-economical methods for the synthesis of chiral alcohols, utilizing molecular hydrogen and catalytic amounts of chiral transition-metal complexes. wikipedia.orgfishersci.se This approach has revolutionized the production of optically active compounds in both academic and industrial settings. fishersci.se

Ruthenium (Ru) Catalysts: Ruthenium complexes, particularly those incorporating chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have emerged as highly effective catalysts for the asymmetric hydrogenation of various functionalized ketones. wikipedia.org In the context of 2-octanone, certain ruthenium complexes, including oxazolinyl-functionalized species, have demonstrated moderate catalytic activity in transfer hydrogenation reactions, achieving high conversions ranging from 84% to 99%. Despite the general attractiveness of hydrogenating alkyl ketones like octanone, achieving consistently high enantioselectivity with some chiral bisphosphine-ruthenium-diamine catalysts has been noted as a challenge, indicating the need for highly specialized ligand designs.

Rhodium (Rh) Catalysts: Rhodium-catalyzed asymmetric hydrogenation and hydrosilylation reactions have also proven to be highly effective for the enantioselective reduction of ketones. fishersci.se A notable example involves the asymmetric hydrogenation of enol diphenylphosphinates, which are derivatives of prochiral ketones such as 2-octanone. Utilizing a cationic rhodium complex containing the chiral ligand (R)-1-[(C)-1′,2-bis(diphenylphosphino)ferrocenyl]ethanol (BPPFOH), this method achieved an enantiomeric excess of up to 78% for the corresponding secondary alcohol. Furthermore, in the hydrosilylation of linear chain n-alkyl methyl ketones, including 2-octanone, rhodium complexes have delivered good asymmetric induction, resulting in an enantiomeric excess of 79%.

Iridium (Ir) Catalysts: Iridium complexes represent another class of transition metal catalysts explored for the asymmetric transfer hydrogenation and hydrosilylation of alkyl ketones. Iridacycles, a type of iridium complex, have been successfully applied in the transfer hydrogenation of aliphatic ketones, including 2-octanone, demonstrating excellent yields between 91% and 100%. While specific enantioselectivity for this compound in these particular studies was not detailed in the provided information, other iridium/f-diaphos catalyzed asymmetric hydrogenations of 2-imidazolyl aryl/alkyl ketones have achieved high conversions (up to 99% yield) and enantioselectivities ranging from 61% to over 99% ee, underscoring the potential of iridium catalysts for similar ketone substrates.

Chemoenzymatic Approaches: In addition to purely chemical catalysis, chemoenzymatic methods offer a highly efficient and often environmentally benign route for the asymmetric reduction of ketones. A compelling example is the highly efficient asymmetric reduction of 2-octanone to (R)-2-octanol, which has been successfully achieved using immobilized Acetobacter sp. CCTCC M209061 cells in a biphasic system. While not a direct synthetic route to this compound, the enzymatic resolution of racemic 2-octanol, such as through lipase-catalyzed enantioselective acetylation using Pseudomonas fluorescens lipase (PFL), has also demonstrated exceptional enantioselectivity, yielding (S)-2-octanol with an enantiomeric excess exceeding 99%. This highlights the versatility of biocatalysis in accessing enantiopure forms of 2-octanol, either through direct reduction or resolution.

Table 1: Selected Research Findings in the Asymmetric Synthesis of 2-Octanol

MethodCatalyst/EnzymeSubstrateEnantiomeric Excess (ee)YieldReference
Asymmetric Hydrogenation (of enol phosphinate)Cationic Rh complex with (R)-BPPFOH ligand2-OctanoneUp to 78%Not specified
Asymmetric HydrosilylationRhodium complex2-Octanone79%Not specified
Transfer HydrogenationIridacycles2-OctanoneNot specified91-100%
Transfer HydrogenationOxazolinyl-functionalized Ruthenium complex2-OctanoneNot specified84-99%
Chemoenzymatic ReductionImmobilized Acetobacter sp. CCTCC M2090612-OctanoneHigh efficiencyNot specified
Enzymatic Resolution (of racemic 2-octanol)Pseudomonas fluorescens lipase (PFL)(±)-2-Octanol>99% (for S-enantiomer)51% conversion

Iv. Mechanistic Investigations and Reaction Pathways Involving R 2 Octanol

Elucidation of Reaction Mechanisms in (R)-(-)-2-Octanol Transformations

The study of this compound's reactions offers a clear window into the intricacies of organic reaction mechanisms, particularly concerning stereochemical control, solvolysis, oxidation, and dehydration.

Stereochemical Course of Reactions (e.g., Inversion, Retention)

The stereochemical outcome of reactions involving this compound is a critical aspect for understanding reaction mechanisms, particularly nucleophilic substitutions. In SN2 reactions, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of configuration at the stereocenter, often referred to as Walden inversion. For instance, when (-)-2-bromooctane reacts with sodium hydroxide (B78521) under SN2 conditions, (+)-2-octanol is formed, indicating an inversion of configuration where the -OH group occupies the opposite position to the original -Br group askiitians.comscribd.comscsco.org.in. This backside attack is a defining characteristic of SN2 reactions, ensuring stereospecificity lumenlearning.comlibretexts.org.

In contrast, SN1 reactions typically proceed through a two-step mechanism involving a carbocation intermediate. The leaving group departs first, forming a trigonal planar carbocation, which can then be attacked by the nucleophile from either face. This can lead to a racemic mixture of products (equal amounts of both enantiomers) or partial racemization, where the inverted product might still be in excess askiitians.comscribd.comvedantu.commasterorganicchemistry.com. For example, the solvolysis of (R)-2-octyl tosylate in water under ideal SN1 conditions is expected to yield both R-2-octanol and S-2-octanol in a 1:1 ratio vedantu.com. However, factors like ion-pairing can lead to incomplete racemization, where the leaving group might not fully dissociate from the carbocation, thereby influencing the attack of the nucleophile and leading to a preference for the inverted product masterorganicchemistry.com.

Solvolysis Mechanisms of 2-Octyl Derivatives

Solvolysis reactions of 2-octyl derivatives, such as 2-octyl sulfonates (e.g., tosylate, mesylate, brosylate), have been extensively studied to elucidate the nature of SN1 and SN2 pathways in secondary systems. Solvolysis is a nucleophilic substitution where the solvent acts as the nucleophile whiterose.ac.uklibretexts.org.

The presence of ion pairs as intermediates in the solvolysis of 2-octyl sulfonates has been identified, impacting both stereochemical and kinetic outcomes. These ion pairs, formed in the rate-determining step, can act as asymmetric substrates for nucleophilic attack, leading to inverted products. In certain solvent systems, ion pairs have also been shown to provide a pathway for racemization researchgate.net. The stereochemistry of the alcohol product from the solvolysis of (R)-2-octyl tosylate in 50% aqueous trifluoroethanol (TFE) showed high but not complete stereoselectivity (92:8 inversion:retention of configuration), suggesting a complex interplay of mechanisms whiterose.ac.uk.

Catalytic Oxidation Mechanisms of 2-Octanol (B43104) to 2-Octanone (B155638)

The catalytic oxidation of 2-octanol to 2-octanone is a significant transformation, with various mechanistic pathways depending on the catalyst system employed.

Homogeneous Catalysis: In homogeneous systems, transition metal catalysts are often employed. For instance, copper-catalyzed aerobic oxidation of alcohols can proceed via a radical mechanism involving the generation of ROO• and RO• radicals from peroxides, which then abstract hydrogen from the alcohol mdpi.com. Other systems, such as those involving N-hydroxyphthalimide (NHPI) and cobalt ions with molecular oxygen, have been developed for efficient oxidation sci-hub.se. Ruthenium/TEMPO catalytic systems also facilitate aerobic oxidation, where the alcohol undergoes dehydrogenation by a ruthenium complex, forming the carbonyl compound and a ruthenium hydride, with TEMPO regenerating the ruthenium catalyst sci-hub.se. Manganese(II) acetate (B1210297) in combination with tert-butylhydroperoxide and trifluoroacetic acid has also shown to be effective for selective oxidation of secondary alcohols like 2-octanol rsc.org.

Biocatalysis: Alcohol dehydrogenases (ADHs) are key enzymes in the biocatalytic oxidation of 2-octanol to 2-octanone, facilitating the interconversion with the reduction of NAD+ to NADH wikipedia.orgmdpi.com. The mechanism typically involves the binding of the coenzyme NAD+ and the alcohol substrate to a zinc(II) ion in the active site of the enzyme. A series of deprotonation steps involving active site residues (e.g., His-51, Thr-48) leads to the deprotonation of the alcohol, followed by hydride transfer from the alkoxide ion to NAD+, yielding NADH and the zinc-bound ketone wikipedia.org. The optimal pH for such oxidation reactions often requires a deprotonated state of a basic amino acid residue in the active site to facilitate proton removal from the substrate researchgate.netmdpi.com.

Dehydration Mechanisms of 2-Octanol

The dehydration of 2-octanol typically leads to the formation of octenes, primarily through E1 or E2 elimination mechanisms, often catalyzed by acids or specific reagents.

Acid-Catalyzed Dehydration: Secondary alcohols like 2-octanol generally undergo acid-catalyzed dehydration via an E1 mechanism chegg.comlibretexts.orgchegg.comlibretexts.orgpressbooks.publibretexts.org. This process begins with the protonation of the hydroxyl group, converting the poor leaving group (-OH) into a good leaving group (H2O) chegg.comlibretexts.orglibretexts.org. Unimolecular loss of water then generates a carbocation intermediate. Finally, a proton is abstracted from a neighboring carbon atom by a base (often water or the deprotonated acid), leading to the formation of an alkene libretexts.orglibretexts.orglibretexts.org. Acid-catalyzed dehydrations usually follow Zaitsev's rule, yielding the more substituted and stable alkene as the major product, such as trans-2-octene (B89244) from 2-octanol chegg.comlibretexts.orgchegg.com.

Alternative Dehydration Methods: To achieve dehydration of secondary alcohols under milder conditions, reagents like phosphorus oxychloride (POCl3) in pyridine (B92270) can be used, which typically proceed via an E2 mechanism libretexts.orglibretexts.orglibretexts.org. In heterogeneous catalysis, the dehydration of 2-octanol to 2-octene can be catalyzed by acid sites on zeolites, such as Zn ion-exchanged MFI zeolites mdpi.com. The mechanism involves the dehydration of 2-octanol to 2-octene, followed by further transformations mdpi.com. Studies have also explored the dehydration of 2-octanol over catalysts like Ca-doped CeO2, where the partially reduced state of surface ceria might play a role in promoting dehydration researchgate.net.

Enzyme Active Site Probing and Mechanistic Insights in Biocatalysis

This compound and its enantiomers are valuable substrates for probing the active sites and elucidating the mechanisms of alcohol dehydrogenases (ADHs) and other oxidoreductases. These enzymes catalyze the reversible interconversion of alcohols and their corresponding aldehydes or ketones, often with high stereoselectivity wikipedia.orgmdpi.com.

Studies with horse liver alcohol dehydrogenase (LADH) using (S)-2-octanol and (R)-2-octanol as substrates have allowed for the determination of steady-state parameters (kcat and Km) and rate constants of hydride transfer. This provides insights into the ordered bi-bi mechanism of the enzyme nih.gov. The enantiopreference of ADHs is controlled by the orientation of the prochiral ketone substrate within the enzyme's active site, dictating whether the hydride is delivered from the re or si face, leading to the formation of a specific enantiomer of the alcohol mdpi.com.

For example, Yarrowia lipolytica ADH2 (YlADH2) shows a preference for secondary alcohols in oxidation reactions and displays perfect (S)-selectivity in the reduction of 2-octanone to (S)-2-octanol. Conversely, a highly (R)-selective short-chain dehydrogenase/reductase (SDR) from Yarrowia lipolytica can produce (R)-2-octanol from 2-octanone with high enantiomeric excess, demonstrating enantiocomplementary activity researchgate.netmdpi.com. This allows for access to both enantiomers of 2-octanol through different biocatalysts.

The pH of the reaction medium also influences the enzyme's mechanism and selectivity. In oxidation, a proton needs to be removed from the substrate, typically by a basic amino acid residue in the active site, making a deprotonated state of the protein at elevated pH beneficial researchgate.netmdpi.com. In reduction, a hydride is transferred simultaneously with the addition of a proton, favoring lower pH where amino acid residues are predominantly protonated researchgate.netmdpi.com.

Biocatalytic reductions of 2-octanone to (R)-2-octanol have also been achieved using whole cells, such as Acetobacter pasteurianus GIM1.158, demonstrating high enantioselectivity and yield mdpi.commdpi.com. The use of deep eutectic solvents (DESs) as co-solvents in these biocatalytic reductions has shown positive effects on selectivity and allows for higher substrate concentrations, suggesting that DESs can act as good substrate reservoirs mdpi.com.

Linear Free Energy Relationships (LFER) in this compound Reactions

While direct studies specifically applying Linear Free Energy Relationships (LFERs) to this compound reactions were not explicitly detailed in the search results, the principles of LFERs are broadly applicable to understanding the mechanistic aspects of organic reactions, including those involving 2-octanol derivatives. LFERs correlate reaction rates or equilibrium constants with substituent effects or other structural parameters, providing insights into the electronic requirements of the transition state.

In the context of solvolysis reactions of 2-octyl derivatives, the effect of solvent polarity on reaction rates, as often analyzed through Grunwald-Winstein equations (a type of LFER), would be relevant. Polar protic solvents, for instance, are known to accelerate SN1 reactions by stabilizing the developing carbocation intermediate and the transition state libretexts.org. The effectiveness of leaving group departure, another factor influencing reaction rates, can also be quantitatively assessed using LFERs.

For catalytic oxidation and dehydration reactions, LFERs could be employed to study how variations in the electronic or steric properties of the catalyst or substrate analogues affect reaction rates and selectivities. For example, in acid-catalyzed dehydrations, the acidity of the catalyst or the stability of the carbocation intermediate could be correlated with reaction rates using Brønsted or Hammett-type relationships, respectively. Similarly, in biocatalysis, LFERs could be used to explore the relationship between substrate structure and enzyme activity or enantioselectivity, providing insights into the enzyme's active site and catalytic mechanism.

V. Advanced Applications of R 2 Octanol in Research and Synthesis

(R)-(-)-2-Octanol as a Chiral Building Block in Organic Synthesis this compound is widely recognized for its utility as a chiral building block in organic synthesischemimpex.comsynthesiswithcatalysts.com. Its inherent chirality is crucial for constructing more intricate molecules with defined stereochemistry, a requirement in fields where enantiomeric purity is paramountchemimpex.comresearchgate.net. Enantiomerically pure secondary alcohols, including this compound and its derivatives, serve as vital synthetic intermediates in the production of medicaments, agricultural chemicals, liquid crystals, and organic non-linear materialsresearchgate.net.

The synthesis of optically active compounds frequently employs kinetic resolution, often catalyzed by lipases, which offers an efficient route to these stereospecific molecules researchgate.net. For example, the lipase (B570770) from Pseudomonas sp. (PSL) has been successfully utilized in the kinetic resolution of racemic (R,S)-2-octanol, yielding both the (S)- and (R)-enantiomers with high enantiomeric excess (ee) researchgate.net.

Synthesis of Optically Active Pharmaceuticals and Agrochemicals

The pharmaceutical industry places a high premium on the production of enantiopure drugs, and chiral secondary alcohols are frequently indispensable intermediates in their synthesis rsc.org. This compound has been identified as a key precursor for numerous optically active pharmaceutical products rsc.org. Its application in this sector is critical for enhancing the efficacy and safety profiles of therapeutic agents by ensuring that only the desired stereoisomer is produced chemimpex.comchemimpex.com. Similarly, its stereospecificity is valuable in the synthesis of agrochemicals, where the precise spatial arrangement of atoms can significantly influence biological activity chemimpex.comontosight.airesearchgate.net.

Precursor to Chiral Secondary Alcohols in Drug Synthesis (e.g., Isoproterenol, Neobenodine)

This compound serves as a fundamental precursor for the synthesis of chiral secondary alcohols, which are essential intermediates in the development of various drugs rsc.org. Notable examples include Isoproterenol, a pharmaceutical used to treat bradycardia, and Neobenodine, an agent with antihistaminic and anticholinergic properties, both of which are derived from chiral secondary alcohols rsc.org. Biocatalytic methods, specifically the reduction of prochiral ketones using alcohol dehydrogenases (ADHs), offer significant advantages over traditional chemical synthesis routes by eliminating the need for transition metals, high pressures, or hazardous reagents rsc.org. A prime example is the (R)-2-octanol dehydrogenase (PfODH) from Pichia finlandica, which has been purified and characterized for its strict enantioselectivity and broad substrate specificity in the production of optically active α-haloalcohols nih.gov.

Preparation of Liquid Crystal Materials

Chiral 2-octanol (B43104) is a vital intermediate in the formulation of liquid crystal materials scirp.org. The incorporation of chiral chains, such as those derived from (R)-2-octanol, into the rigid core of mesogenic compounds leads to the formation of various chiral liquid crystal phases, including chiral nematic (cholesteric) and chiral smectic C phases researchgate.nettandfonline.comacs.org. These materials are of considerable interest due to their unique optical and electrical properties, which can be precisely controlled by the chirality of their constituent molecules tandfonline.com.

Research has demonstrated the synthesis of novel chiral amides and Schiff bases incorporating a 1,3,4-thiadiazole (B1197879) unit, where a chiral alkoxy chain derived from (R)-2-octanol is a key component researchgate.nettandfonline.com. Many of these compounds exhibit liquid crystalline behavior, with a significant number displaying a chiral Smectic C phase, which is particularly relevant for ferroelectric liquid crystal applications tandfonline.com.

The enantioseparation of liquid crystalline racemic mixtures derived from (R,S)-2-octanol has also been successfully achieved using polysaccharide-based chiral stationary phase columns in high-performance liquid chromatography (HPLC) preprints.orgmdpi.com. These columns have proven highly effective in distinguishing and separating isomers with even minor structural differences, underscoring the critical role of chirality in these advanced materials preprints.orgmdpi.com.

Precursor for Organic Non-Linear Materials

Enantiomerically pure secondary alcohols and their derivatives, including those structurally related to 2-octanol, are important synthetic intermediates for the development of organic non-linear optical (NLO) materials researchgate.net. Precise control over molecular architecture and chirality is paramount for optimizing the NLO properties of these materials, which find applications in fields such as photonics and optoelectronics researchgate.netchemscene.com.

Bio-derived and Green Chemical Alternatives

(R)-2-Octanol and its derivatives can be sustainably produced through bio-derived routes, presenting a greener alternative to traditional chemical synthesis methods synthesiswithcatalysts.comrsc.orgfoodb.ca. Biocatalytic processes, particularly those involving alcohol dehydrogenases, offer environmentally friendly and economically competitive pathways for the synthesis of enantiopure alcohols rsc.orgrsc.org. For instance, the continuous biocatalytic synthesis of (R)-2-octanol using an enzyme membrane reactor has shown exceptional process stability and high turnover numbers for the alcohol dehydrogenase utilized rsc.orgrsc.org. This approach significantly reduces waste generation compared to conventional synthetic methods rsc.orgrsc.org. Furthermore, the incorporation of ionic liquids as cosolvents in these biocatalytic processes can further enhance substrate concentration, space-time yields, and cofactor turnover numbers, while simultaneously minimizing waste production rsc.orgrsc.org.

This compound in Material Science and Supramolecular Chemistry

In the realm of material science, this compound plays a significant role in the creation of chiral materials and in the study of supramolecular assemblies rsc.orgresearchgate.netrsc.org. Its inherent chirality allows it to influence the handedness of self-assembled structures, even when interacting with achiral molecules rsc.orgresearchgate.netrsc.orgscispace.com.

Moreover, this compound is involved in the formation of host-guest inclusion complexes within supramolecular systems, such as with cyclodextrins, where it can function as a chiral selector nankai.edu.cn. This highlights its utility in separation science and technology, capitalizing on its ability to recognize and interact stereoselectively within complex molecular architectures nankai.edu.cn.

Role of this compound in Biochemical and Biological Research

Role as a Potential Biomarker

This compound, as an enantiomer of 2-octanol, has been identified as a potential biomarker, particularly in the context of food consumption. The presence of 2-octanol, which includes both (R) and (S) isomers, has been noted in various food products. Its occurrence in common buckwheat, corn, and ginger suggests its utility as a marker for the dietary intake of these specific foods. foodb.ca This characteristic positions 2-octanol as a valuable compound in food science and nutrition studies for tracking consumption patterns. foodb.ca

The following table summarizes the identified food sources for which 2-octanol (including its enantiomers like this compound) can serve as a potential biomarker:

Food ProductPotential Biomarker Role
Common BuckwheatPotential biomarker for consumption of this food product. foodb.ca
CornPotential biomarker for consumption of this food product. foodb.ca
GingerPotential biomarker for consumption of this food product. foodb.ca

Vi. Future Directions and Emerging Research Avenues for R 2 Octanol

Development of Novel Enantioselective Catalysts and Biocatalysts

The synthesis of enantiomerically pure alcohols, such as (R)-(-)-2-Octanol, is a significant challenge in organic chemistry, particularly for applications in pharmaceuticals, flavors, and agrochemicals. Biocatalysis, utilizing enzymes or whole cells, offers a highly enantioselective and environmentally benign route for their production mdpi.comresearchgate.net. Future research is focused on developing novel and more efficient enantioselective catalysts and biocatalysts.

Significant progress has been made in the biocatalytic asymmetric reduction of prochiral ketones, like 2-octanone (B155638), to yield enantiopure (R)-2-octanol. For instance, whole cells of Acetobacter pasteurianus GIM1.158 have demonstrated high catalytic activity and enantioselectivity, achieving a 95% yield and greater than 99% enantiomeric excess (ee) in the reduction of 2-octanone to (R)-2-octanol within 70 minutes. This represents a notable improvement over previous biotransformation methods mdpi.comresearchgate.net.

Table 1: Biocatalytic Reduction of 2-Octanone to (R)-2-Octanol

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee %)Reaction Time (min)Reference
Acetobacter pasteurianus GIM1.158 (whole cells)2-Octanone(R)-2-Octanol95>9970 mdpi.comresearchgate.net

Beyond whole-cell systems, the development of specific alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) is crucial for asymmetric alcohol synthesis rsc.org. A robust medium-chain alcohol dehydrogenase, RhADH from Rhodococcus R6, has been identified for the asymmetric reduction of aromatic ketones, demonstrating high activity and 99% ee researchgate.net. Furthermore, NAD-dependent anti-Prelog alcohol dehydrogenases from Candida maris (Cm-ADH) and Pichia finlandica (Pf-ADH) are being explored for their broad substrate scope and excellent enantioselectivity in ketone reduction, with Pf-ADH achieving over 99% ee for (R)-alcohols in scale-up experiments scilit.com.

Enzymatic kinetic resolution, such as lipase-catalyzed enantioselective esterification and hydrolysis, also remains a promising avenue. Lipases, including Candida antarctica lipase (B570770) B (CALB), have shown high enantioselectivity towards various secondary alcohols, and protein engineering efforts are underway to further enhance their performance and broaden their substrate specificity researchgate.netdiva-portal.org. Whole cells of Candida rugosa have also been shown to convert racemic 2-octanol (B43104) into (R)-2-2-octanol with 97% ee and 92% yield through a stereoinversion process involving enantioselective oxidation and asymmetric reduction researchgate.net.

Green Chemistry Approaches in this compound Production and Application

The principles of green chemistry are increasingly integrated into the production and application of this compound, aiming for processes that are environmentally friendly, minimize waste, and are energy-efficient. Biocatalysis, by its nature, aligns well with these principles, offering mild reaction conditions, low toxicity, and the potential for catalyst recycling mdpi.com.

One significant advancement is the continuous biocatalytic synthesis of (R)-2-octanol in enzyme membrane reactors. This approach has demonstrated remarkable process stability for biocatalysts, achieving a turnover number of 15 million for the applied alcohol dehydrogenase. The integration of ionic liquids, such as AMMOENG™ 101, as cosolvents has further improved process efficiency. This has led to increased substrate concentration, enhanced space-time yields, and improved turnover numbers for the cofactor by factors of 3 and 6, respectively, while maintaining an excellent enantioselectivity of over 99.9% ee rsc.org. Crucially, these methods also result in a substantial reduction in waste generation, with up to 80% less waste produced for the same amount of product rsc.org.

Table 2: Performance Metrics for Continuous Biocatalytic Synthesis of (R)-2-Octanol

ParameterIn BufferWith 50 g L⁻¹ AMMOENG™ 101Improvement Factor (with IL)Reference
Space Time Yield (STY)BaselineImproved1.3
Cofactor Turnover Number (TONNADP+)BaselineImproved4.2
Waste GeneratedHigh80% less- rsc.org
Enantiomeric Excess (ee)>99.9%>99.9%Maintained

Furthermore, integrated product separation using solid-phase extraction, followed by elution with supercritical carbon dioxide, has enabled the reuse of the solid phase more than 30 times, contributing to a more sustainable and cost-effective process rsc.org. Green resolution-separation processes for aliphatic secondary alcohols, combining lipase-catalyzed reactions with heterogeneous azeotropic distillation, have also been developed, producing (R)-2-octanol with high purity (98.5%) and yield (>90%) researchgate.net. The exploration of solvent-free systems for enzymatic reactions also represents a key green chemistry direction researchgate.net.

Advanced Spectroscopic and Computational Studies for Mechanistic Understanding

A deeper mechanistic understanding of this compound's properties and reactivity is being pursued through advanced spectroscopic and computational studies. These studies provide insights into molecular interactions, hydrogen bonding networks, and reaction pathways at an atomic and molecular level.

Spectroscopic techniques such as infrared (IR), Raman, and Brillouin experiments, combined with computational methods, have been employed to investigate the self-association and hydrogen bonding characteristics of octanol (B41247) isomers, including 2-octanol. These studies reveal how the position of the hydroxyl group influences the formation of hydrogen-bonded clusters, with the more sterically hindered 2-octanol forming smaller, less cooperative, and more ordered cyclic structures compared to 1-octanol (B28484) researchgate.net.

Computational methods, including molecular dynamics (MD) simulations, Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and Symmetry-Adapted Perturbation Theory (SAPT), are instrumental in elucidating reaction mechanisms and predicting molecular behavior mdpi.comnih.govjmchemsci.commdpi.com. These tools allow researchers to:

Model intermolecular forces and molecular structures nih.gov.

Investigate the dynamics of molecules, including how they interact and move over time nih.gov.

Study electronic features, such as frontier molecular orbital levels, and predict properties like partition coefficients (LogP) in various solvent environments jmchemsci.com.

While general to alcohols, these advanced computational and spectroscopic approaches are critical for gaining a comprehensive mechanistic understanding of this compound's interactions in different environments, which can inform the design of new synthetic routes or applications.

Exploration of New Biological and Biomedical Applications

Enantiomerically pure alcohols, including this compound, are indispensable chiral building blocks in the synthesis of a wide range of biologically active compounds, such as pharmaceuticals, agrochemicals, and flavor components researchgate.netscilit.com. The future directions in this area primarily involve leveraging this compound's chirality to synthesize novel compounds with specific biological or biomedical activities.

Research continues into the development of new drugs and agrochemicals where the stereochemistry of the molecule is critical for its efficacy and safety. This compound serves as a precursor or a chiral auxiliary in the asymmetric synthesis of such complex molecules. The unique structural diversity and complexity often found in natural products, which are frequently chiral, highlight the potential for chiral synthetic building blocks like this compound to contribute to drug discovery efforts nih.gov.

While direct biological or biomedical applications of this compound itself are less explored beyond its role as a chiral intermediate, its integration into advanced materials for biomedical purposes is an emerging area. For example, 2-octanol has been used as an internal standard in studies assessing the permeability of polymeric films, such as polylactic acid (PLA) fiber mats in biocomposite active whey protein films, which are being developed for food packaging applications mdpi.com. This demonstrates its utility in the characterization of materials relevant to biological interfaces. Further research may investigate its incorporation into biocompatible polymers or drug delivery systems, where its specific properties could be exploited.

Integration of this compound Synthesis into Sustainable Biorefinery Concepts

The concept of biorefineries, which emerged in parallel with green chemistry, represents a paradigm shift towards a bioeconomy based on renewable resources, moving away from fossil fuels nih.gov. Integrating the synthesis of valuable biochemicals like this compound into sustainable biorefinery concepts is a key future direction.

Biorefineries aim to convert biomass (e.g., agricultural waste, forestry residues) into a spectrum of value-added products, including biofuels, biochemicals, and biomaterials, in a sustainable and environmentally sound manner researchgate.netnottingham.ac.uk. The efficient utilization of local bioresources and the reduction of carbon footprint are central to this concept researchgate.net.

For this compound, integration into a biorefinery could involve:

Feedstock Diversification: Exploring the use of renewable biomass-derived feedstocks for the production of 2-octanone, which can then be enantioselectively reduced to this compound.

Process Intensification: Developing integrated processes that combine reaction and separation steps, as seen in continuous biocatalytic synthesis with ionic liquids and solid-phase extraction, to maximize efficiency and minimize waste within the biorefinery framework rsc.org.

Circular Economy Principles: Adopting a zero-waste strategy by valorizing all components of the biomass feedstock and recycling solvents and catalysts, aligning with circular economy protocols researchgate.net.

The development of efficient and sustainable pathways for the production of chiral alcohols like this compound from renewable resources is crucial for the transition to a bio-based economy and represents a significant area for future research within the biorefinery context researchgate.netnottingham.ac.ukfrontiersin.org.

Q & A

Q. What are the key physicochemical properties of (R)-(-)-2-Octanol critical for experimental design?

Answer: this compound (CAS 5978-70-1) is a chiral alcohol with molecular formula C₈H₁₈O (MW 130.23). Key properties include:

  • Optical rotation : [α]D = -9.5° (neat) .
  • Boiling point : 175°C at 760 mmHg .
  • Density : 0.819–0.83 g/mL at 20°C .
  • Solubility : Miscible with ethanol and ether; 1 g/L in water at 20°C .
  • LogP : 2.9 (hydrophobicity) .
    These properties inform solvent selection, reaction conditions, and purification methods (e.g., distillation or chromatography).

Q. How is this compound synthesized, and what parameters influence enantiomeric purity?

Answer: A traditional synthesis involves heating sodium ricinoleate with sodium hydroxide under controlled conditions . For enantioselective synthesis:

  • Enzymatic resolution : Use (R)-2-octanol dehydrogenase (PfODH) to selectively oxidize undesired enantiomers .
  • Critical parameters : Temperature (affects enzyme activity), pH (optimizes catalytic efficiency), and substrate concentration (prevents inhibition).
    Purification via fractional distillation or chiral chromatography ensures ≥95% enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling point, optical rotation)?

Answer: Discrepancies arise from measurement techniques (e.g., purity levels, instrumentation calibration). Strategies include:

  • Standardization : Cross-reference data with NIST-certified values (e.g., boiling point: 175°C at 760 mmHg) .
  • Validation : Replicate measurements using controlled conditions (e.g., [α]D in anhydrous solvent to avoid hydration effects) .
  • Meta-analysis : Compare datasets from peer-reviewed studies to identify systematic errors .

Q. What methodologies optimize this compound as a chiral selector in chromatographic separations?

Answer: this compound serves as a chiral stationary phase modifier due to its hydrogen-bonding capacity . Recommended protocols:

  • Column preparation : Immobilize this compound on silica or polymer supports at 1–5% (w/w) .
  • Mobile phase : Use hexane/isopropanol (95:5) to enhance enantioselectivity .
  • Validation : Test separation efficiency for racemic mixtures (e.g., α-haloalcohols) and quantify resolution factors (Rs > 1.5) .

Q. How can this compound be applied in enzymatic substrate specificity studies?

Answer: this compound is a substrate for dehydrogenases (e.g., PfODH) to probe enzyme kinetics:

  • Activity assays : Monitor NADH production at 340 nm during oxidation .
  • Kinetic parameters : Calculate KmK_m (substrate affinity) and VmaxV_{max} using Lineweaver-Burk plots.
  • Inhibition studies : Co-incubate with competitive inhibitors (e.g., 2-octanone) to assess binding specificity .

Q. What experimental approaches characterize hydrogen-bonding interactions of this compound in biological systems?

Answer:

  • Spectroscopy : Use FTIR to identify O-H stretching frequencies (3300–3500 cm⁻¹) .
  • NMR titration : Measure chemical shift changes in D₂O to map interaction sites .
  • Molecular dynamics : Simulate binding free energies with proteins using AMBER or GROMACS .

Q. What safety protocols are essential for handling this compound in the lab?

Answer:

  • Hazards : Irritant (R36/37/38), flammable (flash point 71°C) .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods for large-scale reactions .
  • First aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Data Analysis and Validation

Q. How should researchers normalize data when using this compound as an internal standard in metabolomics?

Answer:

  • Protocol : Spike samples with this compound (0.1–1.0 mg/L) pre-extraction .
  • Normalization : Divide metabolite peak areas by the internal standard’s peak area to correct for instrument drift .
  • Software : Use MetaboAnalyst 3.0 for interquartile range filtering and log-transformation .

Q. Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Citations correspond to evidence IDs (e.g., refers to ).
  • Storage: Keep in sealed containers at room temperature, away from light and moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.